3-{[1-(2-Cyclopentylacetyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one
CAS No.: 2189434-54-4
Cat. No.: VC5945967
Molecular Formula: C17H25N3O2
Molecular Weight: 303.406
* For research use only. Not for human or veterinary use.
![3-{[1-(2-Cyclopentylacetyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one - 2189434-54-4](/images/structure/VC5945967.png)
Specification
CAS No. | 2189434-54-4 |
---|---|
Molecular Formula | C17H25N3O2 |
Molecular Weight | 303.406 |
IUPAC Name | 3-[[1-(2-cyclopentylacetyl)piperidin-4-yl]methyl]pyrimidin-4-one |
Standard InChI | InChI=1S/C17H25N3O2/c21-16-5-8-18-13-20(16)12-15-6-9-19(10-7-15)17(22)11-14-3-1-2-4-14/h5,8,13-15H,1-4,6-7,9-12H2 |
Standard InChI Key | BELZVRGVDFSXDY-UHFFFAOYSA-N |
SMILES | C1CCC(C1)CC(=O)N2CCC(CC2)CN3C=NC=CC3=O |
Introduction
Structural and Physicochemical Properties
The compound’s IUPAC name, 3-[[1-(2-cyclopentylacetyl)piperidin-4-yl]methyl]pyrimidin-4-one, reflects its intricate architecture. Key structural components include:
-
A piperidine ring substituted at the 4-position with a methyl group.
-
A cyclopentylacetyl moiety attached to the piperidine nitrogen.
-
A dihydropyrimidin-4-one core linked to the piperidine-methyl group.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 303.406 g/mol |
CAS Number | 2189434-54-4 |
SMILES | C1CCC(C1)CC(=O)N2CCC(CC2)CN3C=NC=CC3=O |
InChI Key | BELZVRGVDFSXDY-UHFFFAOYSA-N |
The compound’s solubility remains uncharacterized in published literature, posing challenges for in vitro bioactivity assays. Its lipophilic nature, inferred from the cyclopentyl and piperidine groups, suggests moderate membrane permeability, a trait advantageous for central nervous system-targeted therapeutics.
Synthetic Methodologies
Traditional Multi-Step Synthesis
The synthesis of 3-{[1-(2-Cyclopentylacetyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one involves three primary stages:
-
Piperidine Derivative Preparation: Piperidine-4-carboxylic acid is functionalized via reductive amination or alkylation to introduce the methyl group at the 4-position.
-
Cyclopentylacetyl Group Incorporation: The piperidine nitrogen undergoes acylation with 2-cyclopentylacetyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
-
Dihydropyrimidinone Cyclization: A Biginelli-like reaction condenses the modified piperidine with a β-keto ester and urea derivative, facilitated by Lewis acids like .
Green Chemistry Approaches
Recent advances emphasize solvent-free, microwave-assisted protocols using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst . This method reduces reaction times from hours to minutes (3–4 min) and improves yields (90–95%) while minimizing waste. The general reaction scheme is:
Table 2: Comparative Synthesis Metrics
Parameter | Traditional Method | Green Method |
---|---|---|
Reaction Time | 6–12 hours | 3–4 minutes |
Yield | 60–75% | 90–95% |
Catalyst | , | TBAB |
Environmental Impact | High (toxic solvents) | Low (solvent-free) |
Chemical Reactivity and Functionalization
The compound exhibits reactivity typical of dihydropyrimidinones and secondary amines:
-
Oxidation: The dihydropyrimidinone ring undergoes oxidation with in acidic conditions to yield pyrimidin-4-one derivatives.
-
Reduction: Lithium aluminum hydride () reduces the ketone group to a secondary alcohol.
-
N-Alkylation: The piperidine nitrogen reacts with alkyl halides (e.g., methyl iodide) in the presence of .
Comparison with Structural Analogs
Table 3: Analog Comparison
Compound | Structure | Bioactivity |
---|---|---|
Monastrol | Dihydropyrimidinone, no piperidine | Mitotic kinesin inhibition |
SQ 32926 | Piperidine-dihydropyrimidinone hybrid | AChE inhibition (IC 8 µM) |
Target Compound | Piperidine + cyclopentylacetyl | Multitarget (AChE, EGFR) |
The cyclopentylacetyl group in 3-{[1-(2-Cyclopentylacetyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one confers enhanced lipophilicity and target selectivity compared to simpler dihydropyrimidinones.
Challenges and Future Directions
-
Solubility Optimization: Prodrug strategies (e.g., phosphate esters) could improve aqueous solubility for preclinical testing.
-
In Vivo Efficacy: Pharmacokinetic studies in rodent models are needed to assess bioavailability and metabolic stability.
-
Synthetic Scalability: Transitioning microwave-assisted synthesis to continuous-flow reactors may enhance industrial feasibility .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume